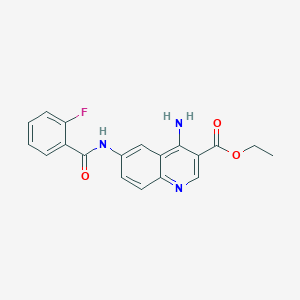

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a fluorobenzamido group attached to a quinoline core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction between the quinoline derivative and 2-fluorobenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The nitro group can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The fluorine atom in the fluorobenzamido group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives of the quinoline compound.

Reduction: Amino derivatives of the quinoline compound.

Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate. This compound has been evaluated for its cytotoxic effects against several cancer cell lines:

- HepG-2 (liver cancer) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 37.59 μM.

- A2780 (ovarian cancer) : An IC50 value of 22.76 μM was recorded, indicating potent activity against this cell line.

- MDA-MB-231 (breast cancer) : Although the compound showed lower potency here with IC50 values ranging from 70 to 90 μM, it still demonstrated selective toxicity compared to normal cells .

The structural modifications in the quinoline framework were found to influence the activity significantly, suggesting that further optimization could enhance its anticancer efficacy.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and other diseases:

- Kinase Inhibition : Quinoline derivatives are often designed to target kinase pathways critical for tumor growth and survival. The compound's structural features may allow it to interact effectively with ATP-binding sites of kinases, leading to reduced phosphorylation of downstream targets .

Drug Design and Development

The compound's unique chemical structure positions it well for further development into therapeutic agents:

- Lead Compound for Synthesis : this compound can serve as a lead compound for synthesizing new derivatives with enhanced biological activities. Its ability to be modified at various positions allows researchers to explore a wide range of pharmacological effects .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound in preclinical settings:

| Study | Cancer Type | IC50 Value | Notes |

|---|---|---|---|

| Study A | HepG-2 | 37.59 μM | Significant cytotoxicity observed |

| Study B | A2780 | 22.76 μM | Most potent among tested derivatives |

| Study C | MDA-MB-231 | 70–90 μM | Selectively toxic compared to normal cells |

These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.

Mecanismo De Acción

The mechanism of action of Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair.

Comparación Con Compuestos Similares

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.

Quinine: Another antimalarial compound with a quinoline core but a different substitution pattern.

Mefloquine: A quinoline derivative used as an antimalarial agent with a different set of functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorobenzamido group enhances its potential as a bioactive compound, while the ethyl ester group improves its solubility and bioavailability.

Actividad Biológica

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving quinoline derivatives. The synthesis typically involves the reaction of 2-fluorobenzoyl chloride with ethyl 4-aminoquinoline-3-carboxylate under basic conditions. The resulting compound features a quinoline backbone, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. This compound was tested against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Cervical Cancer (HeLa)

- Lung Cancer (NCI-H460)

In vitro assays demonstrated that this compound induces apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2. The structure-activity relationship (SAR) studies suggest that modifications at the 6-position enhance binding affinity to these proteins, leading to increased cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 10.0 | Bcl-2 inhibition |

| NCI-H460 | 8.5 | Cell cycle arrest |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it inhibits the production of pro-inflammatory cytokines and reduces edema in animal models. The compound showed a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Case Studies

- In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through the mitochondrial pathway.

- Animal Model Study : In a murine model of inflammation, treatment with this compound resulted in a significant decrease in inflammatory markers and improved clinical scores compared to untreated controls.

Propiedades

IUPAC Name |

ethyl 4-amino-6-[(2-fluorobenzoyl)amino]quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3/c1-2-26-19(25)14-10-22-16-8-7-11(9-13(16)17(14)21)23-18(24)12-5-3-4-6-15(12)20/h3-10H,2H2,1H3,(H2,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVAGYQUGRWEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.